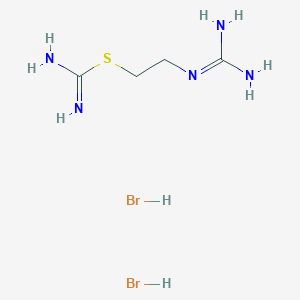
VUF 8430 dihidrobromuro
Descripción general
Descripción
VUF 8430 dihydrobromide: is a potent and selective histamine H4 receptor agonist. It is known for its high affinity and specificity towards histamine H4 receptors, making it a valuable tool in scientific research, particularly in the study of histamine-related biological processes .
Aplicaciones Científicas De Investigación
VUF 8430 dihydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
VUF 8430 dihydrobromide is a potent and high-affinity agonist for the histamine H4 receptor . It displays moderate affinity for H3 receptors . The histamine H4 receptor is a protein that in humans is encoded by the HRH4 gene. It has been shown to participate in inflammation and immune response .
Mode of Action
As an agonist, VUF 8430 dihydrobromide binds to the histamine H4 receptor, mimicking the action of histamine, the natural ligand of this receptor . This binding triggers a series of biochemical reactions inside the cell, leading to the physiological responses associated with histamine .
Biochemical Pathways
Given its activity at the histamine h4 receptor, it is likely to be involved in the regulation of inflammatory and immune responses .
Pharmacokinetics
It is known to be soluble in water and dmso, which may influence its bioavailability .
Result of Action
The activation of the histamine H4 receptor by VUF 8430 dihydrobromide can lead to various cellular and molecular effects, depending on the specific cell type and physiological context . These effects are likely to be related to the regulation of inflammation and immune response .
Action Environment
The action, efficacy, and stability of VUF 8430 dihydrobromide can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the histamine H4 receptor, the pH and temperature of the environment, and the specific characteristics of the target cells .
Análisis Bioquímico
Biochemical Properties
VUF 8430 dihydrobromide plays a significant role in biochemical reactions, particularly as a histamine H4 receptor agonist . It interacts with histamine receptors, specifically showing high affinity for the H4 receptor and moderate affinity for the H3 receptor . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions that lead to various physiological responses .
Cellular Effects
VUF 8430 dihydrobromide has notable effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors, which are involved in numerous cellular processes including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of VUF 8430 dihydrobromide involves its interaction with histamine receptors. As a potent histamine H4 receptor agonist, it binds to these receptors, leading to a series of events at the molecular level . These events can include changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of VUF 8430 dihydrobromide can vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of VUF 8430 dihydrobromide involves the reaction of 2-[(aminoiminomethyl)amino]ethyl carbamimidothioic acid ester with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: : Industrial production of VUF 8430 dihydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: : VUF 8430 dihydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of VUF 8430 dihydrobromide .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester
- S-(2-guanidylethyl)-isothiourea
- 2-(diaminomethylideneamino)ethylsulfanylmethanimidamide dihydrobromide
Uniqueness: : VUF 8430 dihydrobromide stands out due to its high selectivity and potency towards histamine H4 receptors. This makes it a preferred choice in research focused on histamine-related pathways, providing more precise and reliable results compared to other similar compounds .
Propiedades
IUPAC Name |
2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWJSTKHQMIXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N=C(N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Br2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142970 | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100130-32-3 | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





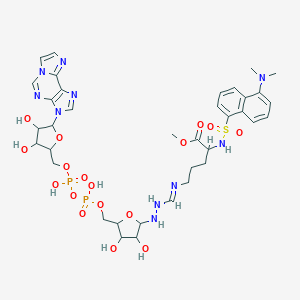

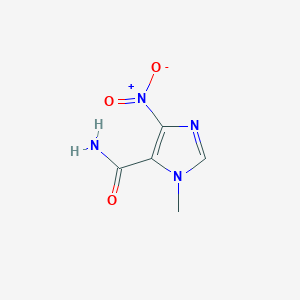
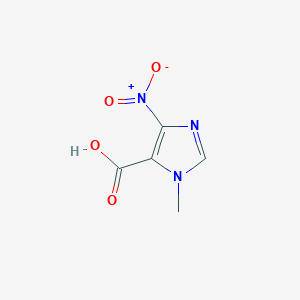
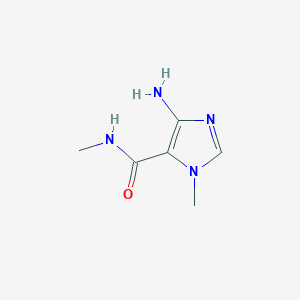
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)


